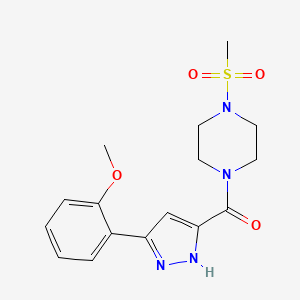![molecular formula C16H20N2O2S2 B14953849 1-[3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl]-azepane](/img/structure/B14953849.png)
1-[3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl]-azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl]-azepane is a complex organic compound that features a thiazole ring, a benzenesulfonyl group, and an azepane ring The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties
Métodos De Preparación
The synthesis of 1-[3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl]-azepane typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-methylthiazole with a suitable sulfonyl chloride to introduce the benzenesulfonyl group. The azepane ring is then introduced through a nucleophilic substitution reaction, where the thiazole derivative reacts with an azepane precursor under controlled conditions .
Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process .
Análisis De Reacciones Químicas
1-[3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl]-azepane undergoes various chemical reactions, including:
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the thiazole ring.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Aplicaciones Científicas De Investigación
1-[3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl]-azepane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-[3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl]-azepane involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the target . The benzenesulfonyl group enhances the compound’s binding affinity and specificity, while the azepane ring provides structural flexibility .
Comparación Con Compuestos Similares
1-[3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl]-azepane can be compared with other thiazole-containing compounds, such as:
The uniqueness of this compound lies in its combination of the thiazole ring, benzenesulfonyl group, and azepane ring, which provides a distinct set of chemical and biological properties .
Propiedades
Fórmula molecular |
C16H20N2O2S2 |
|---|---|
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
4-[3-(azepan-1-ylsulfonyl)phenyl]-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C16H20N2O2S2/c1-13-17-16(12-21-13)14-7-6-8-15(11-14)22(19,20)18-9-4-2-3-5-10-18/h6-8,11-12H,2-5,9-10H2,1H3 |
Clave InChI |
AXSGNDXMKRYCMA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CS1)C2=CC(=CC=C2)S(=O)(=O)N3CCCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2Z)-2-(2H-chromen-3-ylmethylidene)-6-[(2,6-dichlorobenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B14953767.png)
![N-isopentyl-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide](/img/structure/B14953768.png)
![6-Ethoxy-2-(furan-2-ylmethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14953770.png)
![(2Z)-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B14953773.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B14953777.png)
![Methyl 4-[7-methyl-2-(4-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14953785.png)

![3-(1H-indol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone](/img/structure/B14953803.png)
![4-chloro-N-{2-[(1E)-1-cyano-2-(furan-2-yl)eth-1-en-1-yl]-4-phenyl-1,3-thiazol-5-yl}benzamide](/img/structure/B14953807.png)
![(2Z)-6-(4-methoxybenzyl)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B14953816.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14953825.png)
![4-[2-(azepan-1-yl)-2-oxoethoxy]-3-methyl-N-propylbenzenesulfonamide](/img/structure/B14953829.png)
![2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(pyridin-2-yl)ethyl]acetamide](/img/structure/B14953838.png)
